2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethan-1-one
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Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethan-1-one, also known as BZPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZPE is a thioether derivative of benzothiazole and piperidine, and its unique structure has led to its investigation in drug discovery, materials science, and other areas of research.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has highlighted the synthesis and evaluation of benzothiazole derivatives, demonstrating antimicrobial and antifungal properties. For instance, novel benzothiazole amides have been synthesized, showing comparable or slightly better antibacterial and antifungal activity than standard medicinal compounds such as chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015). Additionally, benzothiazole-based heterocycles have been developed, revealing potent activities against Helicobacter pylori, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis and Characterization of Complexes
The compound has been utilized in the synthesis of metal complexes with various applications. For example, new Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) complexes of the benzothiazol-2-ylsulfanyl-acetic acid ligand were prepared and characterized, revealing monomer structures for these complexes (Yousif, Muaiad, & Adil, 2011).
Catalysis and Organic Synthesis
Significant advancements have been made in catalysis and organic synthesis using benzothiazole derivatives. A notable example includes the TEMPO-catalyzed electrolytic C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free method for these compounds (Qian, Li, Song, & Xu, 2017).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of benzothiazole derivatives has been explored for producing compounds with specific enantiomeric excess, showcasing their potential in asymmetric synthesis and pharmaceutical applications. For example, the kinetic resolution of 1-(benzothiazol-2-ylsulfanyl)propan-2-ol demonstrated antifungal activity, with various lipase preparations tested for optimal catalysis (Borowiecki, Fabisiak, & Ochal, 2013).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c24-20(15-25-21-22-18-8-4-5-9-19(18)26-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTCJYBJWVBHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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